molecular formula CH2BrCl B122714 Bromochloromethane CAS No. 74-97-5

Bromochloromethane

Cat. No.: B122714
CAS No.: 74-97-5
M. Wt: 129.38 g/mol
InChI Key: JPOXNPPZZKNXOV-UHFFFAOYSA-N
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Description

Bromochloromethane (BCM, CH₂BrCl), also known as chlorobromomethane or Halon 1011, is a halogenated methane derivative with significant applications in methane mitigation and chemical synthesis. It is a colorless, volatile liquid with a molecular weight of 129.38 g/mol, water solubility of 9 mg/L, melting point of -86.5°C, and vapor pressure of 141 mm Hg at 24°C . Its octanol-water partition coefficient (log P) is 25.1, indicating moderate lipophilicity .

BCM is notable for its antimethanogenic activity in ruminants, reducing methane emissions by 30–94% in cattle and goats by inhibiting methanogenic archaea, particularly Methanobrevibacter spp., while promoting propionate fermentation . It is also used in organic synthesis, such as transalkylation reactions to produce tetraselenafulvalene derivatives . However, its use as a fire extinguisher (Halon 1011) has declined due to regulation under the Montreal Protocol for ozone depletion .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromochloromethane is commercially prepared from dichloromethane through two primary routes:

Industrial Production Methods: The industrial production of this compound typically involves the above-mentioned reactions, with careful control of reaction conditions to ensure high yield and purity. The use of aluminum trichloride as a catalyst is crucial in the second route to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Bromochloromethane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, replacing the bromine or chlorine atom.

    Reduction Reactions: It can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions:

    Nucleophiles: Such as hydroxide ions (OH⁻) or bisulfide ions (HS⁻).

    Catalysts: Aluminum trichloride (AlCl₃) for certain reactions.

Major Products:

Scientific Research Applications

Environmental Remediation

Steam Enhanced Remediation (SER)

Bromochloromethane has been investigated as part of remediation efforts for volatile organic compounds (VOCs) in contaminated sites. A notable study conducted at the Loring Air Force Base examined the effectiveness of SER in extracting VOCs, including BCM, from fractured rock formations. The results indicated that steam injection significantly enhanced the recovery of contaminants, with over 7.4 kg of VOCs extracted during the project, highlighting BCM's role in environmental cleanup strategies .

Toxicological Studies

Research has also focused on the toxicological effects of BCM on various species. Inhalation studies demonstrated that exposure to BCM resulted in increased levels of carboxyhemoglobin in rats, indicating its metabolism to carbon monoxide. These findings are crucial for assessing the health risks associated with BCM exposure in contaminated environments .

Agricultural Applications

Methane Emission Reduction

BCM has been explored as an anti-methanogenic agent in livestock farming. A study involving lactating dairy goats showed that feeding BCM significantly reduced methane emissions during digestion. This research not only contributes to understanding methane production in ruminants but also suggests potential benefits for improving animal performance and milk quality .

Microbial Community Modulation

Further investigations into the rumen microbiome have revealed that BCM affects microbial colonization and metabolic pathways in goats. The application of BCM altered archaeal communities within the rumen, which could have long-term implications for methane management and nutrient utilization in livestock .

Pharmacokinetics and Toxicology

Physiologically Based Pharmacokinetic (PBPK) Modeling

BCM's pharmacokinetic properties have been modeled to understand its metabolism and potential health impacts better. Studies indicate that BCM is metabolized via multiple pathways involving cytochrome P450 enzymes and glutathione transferases. This modeling is essential for risk assessment applications, particularly concerning its potential carcinogenicity .

Summary Table of Applications

Application Area Description Key Findings
Environmental RemediationUse in steam enhanced remediation for VOC extractionOver 7.4 kg of VOCs recovered; effective in fractured rock
Agricultural Methane ControlReduces methane emissions in livestockSignificant reduction in methane; improved milk quality
Microbial ModulationAlters rumen microbial communities in goatsLong-term effects on archaeal colonization
PharmacokineticsPBPK modeling to assess metabolism and toxicityIdentified multiple metabolic pathways; implications for health

Case Studies

  • Loring Air Force Base Remediation Project
    • Objective: Evaluate SER technology for VOC recovery.
    • Outcome: Successful extraction of chlorinated VOCs, including BCM.
  • Dairy Goat Methane Study
    • Objective: Assess the impact of BCM on methane production.
    • Outcome: Significant reduction in methane emissions with potential benefits for dairy production.
  • PBPK Modeling Research
    • Objective: Understand BCM metabolism.
    • Outcome: Established a two-pathway hypothesis for BCM metabolism involving key enzymes.

Mechanism of Action

Bromochloromethane exerts its effects through several mechanisms:

    Absorption and Metabolism: It is well absorbed through inhalation, ingestion, and dermal exposure.

    Biodegradation: Catalyzed by the enzyme alkylhalidase, leading to the formation of formaldehyde, hydrogen bromide, and hydrogen chloride: [ \text{CH}_2\text{BrCl} + \text{H}_2\text{O} \rightarrow \text{CH}_2\text{O} + \text{HBr} + \text{HCl} ]

Comparison with Similar Compounds

Comparison with Similar Halogenated Methanes

Structural and Physicochemical Properties

The table below compares key properties of BCM with dichloromethane (DCM, CH₂Cl₂), dibromomethane (DBM, CH₂Br₂), and chlorodibromomethane (CDBM, CHBr₂Cl):

Property Bromochloromethane (BCM) Dichloromethane (DCM) Dibromomethane (DBM) Chlorodibromomethane (CDBM)
Molecular Weight (g/mol) 129.38 84.93 173.83 208.28
Melting Point (°C) -86.5 -96.7 -52.5 -57.1
Boiling Point (°C) 68 39.6 97 119
Water Solubility (mg/L) 9.0 13,000 1,500 0.6
Vapor Pressure (mmHg, 24°C) 141 350 42 8.3
Octanol-Water Partition Coefficient (log P) 25.1 1.25 2.0 2.3

Sources :

BCM exhibits intermediate volatility and solubility compared to DCM and DBM. Its lower water solubility than DCM but higher than CDBM suggests varied environmental mobility .

Methane Inhibition Efficacy

BCM is a potent methane inhibitor, outperforming other halogenated methanes in ruminant studies:

  • BCM : Reduces methane by 89–94% in batch fermentations and maintains 85–90% inhibition in continuous systems. It shifts rumen fermentation toward propionate, increasing microbial protein synthesis efficiency (partitioning factor: 3.55 → 3.73) .
  • Bromoform (CHBr₃) : Less studied but shows moderate methane reduction; however, environmental persistence raises concerns .

BCM uniquely suppresses Methanobrevibacter spp. while increasing Fibrobacter succinogenes and fungal populations, enhancing fiber digestion .

Toxicity and Environmental Impact

  • Mutagenicity and Carcinogenicity: BCM is mutagenic in Salmonella typhimurium and E. coli assays . CDBM and bromodichloromethane (BDCM) exhibit higher hepatotoxicity and renal toxicity in animal models .
  • Environmental Persistence :

    • BCM is detected in trace amounts (≤0.00001 mg/L) in water systems but is regulated under the Montreal Protocol .
    • Atmospheric brominated methanes (e.g., methyl bromide, Halons) contribute to stratospheric ozone depletion, but BCM’s contribution is minimal (0.8% of total organic bromine) .

Thermodynamic Behavior

High-pressure studies reveal distinct thermodynamic profiles:

  • Speed of Sound : BCM (293–313 K, ≤100 MPa) shows lower speed than DCM but higher than DBM .
  • SAFT-VR Mie Model Predictions : Accurately predicts BCM’s isobaric heat capacity (error ≤6%), aiding industrial process design .

Biological Activity

Bromochloromethane (BCM), a volatile organic compound, has garnered attention due to its biological activity and potential applications in various fields, particularly in agriculture and environmental science. This article delves into the biological effects of BCM, focusing on its impact on microbial communities, metabolic processes, and toxicity profiles.

Overview of this compound

BCM is primarily known as a by-product of water disinfection processes involving chlorination. It has been utilized in animal production to inhibit methane emissions from ruminants, thus contributing to reduced greenhouse gas outputs. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

Microbial Impact and Metabolic Changes

Recent studies have highlighted BCM's significant effects on intestinal microbiota and metabolism. A notable study involving Wistar rats demonstrated that BCM treatment altered the composition of colonic bacteria without affecting overall bacterial counts. Key findings include:

  • Increased Production of Fermentation Products : BCM enhanced the fermentation of proteins in the cecum, leading to elevated levels of metabolites such as methylamine, putrescine, phenylethylamine, tyramine, and skatole .
  • Decreased Fatty Acids and Carbohydrates : The concentrations of colonic fatty acids and carbohydrates were significantly reduced, indicating disrupted lipid and carbohydrate metabolism .
  • Altered Microbial Composition : BCM treatment resulted in decreased populations of methanogens while increasing sulfate-reducing bacteria (SRB), suggesting a competitive interaction between these microbial groups .

Table 1: Effects of this compound on Intestinal Microbiota

ParameterControl GroupBCM Treatment
Total Bacterial CountStableStable
Methanogen AbundanceHighLow
Sulfate-Reducing BacteriaLowHigh
Protein Fermentation ProductsBaselineIncreased
Fatty Acid ConcentrationNormalDecreased
Carbohydrate ConcentrationNormalDecreased

Toxicological Profile

BCM has been subjected to various toxicological evaluations to ascertain its safety profile. Key findings from these studies include:

  • Acute Toxicity : Inhalation studies revealed that exposure to high concentrations (1000 ppm) led to increased carboxyhemoglobin levels in rats, indicative of carbon monoxide production due to metabolism . This suggests potential risks associated with high-level exposure.
  • Mutagenicity : BCM has shown positive results in bacterial mutagenicity assays, indicating it may possess genetic toxicity . This raises concerns about its long-term effects on genetic material.
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : PBPK models have been developed to predict BCM's metabolic pathways in vivo. These models suggest that both cytochrome P450 enzymes and glutathione transferases play roles in its metabolism, with implications for its toxicological effects .

Table 2: Summary of Toxicological Findings for this compound

Study TypeFindings
Acute ToxicityIncreased carboxyhemoglobin levels at 1000 ppm
MutagenicityPositive results in bacterial assays
PBPK ModelingInvolvement of CYP450 and GST pathways

Case Studies

  • Ruminant Studies : Research conducted on goats indicated that BCM supplementation significantly reduced methane emissions while altering rumen microbial populations. This suggests potential applications in livestock management for reducing greenhouse gases without compromising animal health .
  • Environmental Impact : Studies have evaluated the presence of brominated disinfection by-products like BCM in coastal waters, emphasizing the need for monitoring due to their potential ecological effects .

Q & A

Basic Research Questions

Q. What are the key structural characteristics of bromochloromethane, and how are they determined experimentally?

this compound (CH₂BrCl) is a trihalomethane with a tetrahedral geometry. Its molecular structure is confirmed via spectroscopic methods (e.g., NMR, IR) and crystallography. The 2D/3D structural visualization is achieved using computational tools like ball-and-stick models and SDF/MOL files, which clarify bond angles (109.5°) and halogen atom positions. SMILES notation (ClCBr) and InChIKey (JPOXNPPZZKNXOV-UHFFFAOYSA-N) are critical for database referencing .

Q. How does this compound behave in environmental matrices, and what methods quantify its presence?

this compound exhibits high water solubility (~16,000 mg/L) and volatilizes readily from soil/water. Gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., 1,4-difluorobenzene) is used for detection in water, with detection limits as low as 0.0005 mg/L . Air stripping is effective for removal, while activated carbon is ineffective due to low adsorption affinity .

Q. What health-based guidelines exist for this compound exposure, and how are they derived?

The USEPA established a reference dose (RfD) of 0.01 mg/kg/day and a Drinking Water Equivalent Level (DWEL) of 0.5 mg/L, derived from rodent toxicity studies and uncertainty factors. Lifetime health advisories (0.09 mg/L) account for non-carcinogenic effects, though carcinogenicity remains unclassified (Class D) due to insufficient data .

Advanced Research Questions

Q. How does this compound inhibit methanogenesis in ruminants, and what experimental designs validate its efficacy?

this compound disrupts methanogen activity by targeting methyl-coenzyme M reductase (MCR). In cattle trials, dosing at 0.30 g/100 kg body weight reduced methane emissions by 93%. qPCR and clone libraries revealed shifts in microbial diversity, including declines in Methanobrevibacter spp. and increased Methanococcales .

Q. What evidence supports this compound’s genotoxicity, and how do structural analogs inform risk assessment?

In vitro assays show this compound induces sister chromatid exchanges (Chinese hamster fibroblasts) and mutations in Salmonella TA100 strains. Structural similarity to dichloromethane (B2 carcinogen) raises concerns, though in vivo data are lacking. Regulatory evaluations rely on read-across methodologies and QSAR models .

Q. How do thermodynamic models predict this compound’s behavior under high-pressure conditions?

The SAFT-VR Mie equation of state accurately predicts densities and isobaric heat capacities (errors <6%) at pressures up to 100 MPa. Experimental validation involves speed-of-sound measurements (293–313 K) and integration with Redlich-Kister equations for binary mixtures .

Q. What advanced analytical techniques improve this compound detection in complex matrices?

Microsecond-pulsed glow discharge mass spectrometry (GD-MS) enables simultaneous detection of elemental (Br, Cl) and molecular ions (CH₂BrCl⁺) with detection limits of 1–3 µg/L. Time-gated spectral acquisition distinguishes fragmentation patterns in plasma phases .

Q. How has this compound’s regulatory status evolved under international agreements?

The Montreal Protocol mandated its phase-out by 2002 (non-Article 5 parties) and 2010 (Article 5 parties) due to ozone depletion potential. Monitoring compliance involves tracking production quotas and alternatives like hydrofluorocarbons .

Q. Methodological Notes

  • Data Contradictions : Discrepancies in carcinogenicity classification (e.g., USEPA Class D vs. structural alerts for genotoxicity) highlight the need for chronic in vivo studies .
  • Experimental Design : Dose-response studies in ruminants require methane quantification via respirometry and microbial diversity analysis via mcrA gene sequencing .
  • Modeling Gaps : SAFT-VR Mie parameters for this compound mixtures (e.g., with n-heptane) require validation against high-pressure phase equilibria data .

Properties

IUPAC Name

bromo(chloro)methane
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InChI

InChI=1S/CH2BrCl/c2-1-3/h1H2
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InChI Key

JPOXNPPZZKNXOV-UHFFFAOYSA-N
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Canonical SMILES

C(Cl)Br
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Molecular Formula

CH2BrCl
Record name BROMOCHLOROMETHANE
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DSSTOX Substance ID

DTXSID4021503
Record name Bromochloromethane
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Molecular Weight

129.38 g/mol
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Physical Description

Bromochloromethane appears as a clear colorless liquid with a sweet chloroform-like odor. Denser than water (density 1.991 g / cm3) and insoluble in water. Hence sinks in water. Boiling point 68 °C. Vapors may cause illness if inhaled. Nonflammable. When exposed to high temperatures may emit toxic fumes. Used as a fire extinguishing agent., Liquid, Colorless to pale-yellow liquid with a chloroform-like odor; Note: May be used as a fire extinguishing agent; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow liquid with a chloroform-like odor., Colorless to pale-yellow liquid with a chloroform-like odor. [Note: May be used as a fire extinguishing agent.]
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Boiling Point

154 °F at 760 mmHg (NTP, 1992), 68.0 °C, 68 °C, 155 °F
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Flash Point

No flash or fire points by standard tests in air.
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Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992), In water, 1.67X10+4 mg/L at 25 °C, 0.9 part in 100 parts water, Insoluble in water, Completely miscible with common organic solvents, For more Solubility (Complete) data for Bromochloromethane (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.9 (poor), Insoluble
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Density

1.93 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.9344 g/cu cm at 20 °C, Density of saturated air: 1.72 (Air = 1), Relative density (water = 1): 2.0, 1.93
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Vapor Density

4.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.46 (Air = 1), Relative vapor density (air = 1): 4.5, 4.46
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Vapor Pressure

117 mmHg at 68 °F (NTP, 1992), 142.0 [mmHg], 142 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 14.7, 115 mmHg
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Mechanism of Action

Protein synthesis and lipid peroxidation were evaluated in rat liver slices incubated in the presence of oxidants and protein synthesis inhibitors. Protein synthesis by rat liver slices was evaluated by [3H]leucine incorporation into the trichloroacetic acid (TCA)-insoluble material, and lipid peroxidation was evaluated by thiobarbituric acid-reactive substances (TBARS) released into the incubation medium. Protein synthesis inhibition by bromotrichloromethane (BrCCl3) or t-butyl hydroperoxide (t-BOOH) depended on the incubation time and oxidant concentration. [(3)H]Leucine incorporation was decreased to 20 and 47% of control values and TBARS were enhanced from the control value of 16.9 to 45.3 and 62.5 nmol/g of liver by incubation for 1 hr with 1 mM BrCCl3 and t-BOOH, respectively. Following incubation, both protein synthesis damage and lipid peroxidation were decreased in control and oxidant-treated slices prepared from rats injected with 200 mg of DL-alpha-tocopherol/kg of body wt. Release of lactate dehydrogenase was not enhanced by oxidant treatment. Protein synthesis inhibitors reversibly decreased [(3)H]leucine incorporation, but the effect of oxidants on protein synthesis was irreversible. Cumene hydroperoxide and methyl ethyl ketone peroxide, but not hydrogen peroxide, damaged protein synthesis and induced lipid peroxidation. The ability of carbon tetrabromide, benzyl chloride, bromoform, bromobenzene, carbon tetrachloride, chloroform, dichloromethane, and bromochloromethane to inhibit protein synthesis was correlated with their ability to induce lipid peroxidation, and with their LD50. The results suggest that oxidant-induced lipid peroxidation and protein synthesis damage occurred concurrently, and that protein synthesis inhibition may be involved in cell injury or death mediated by free radicals.
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Color/Form

Clear, colorless liquid, Colorless to pale-yellow liquid

CAS No.

74-97-5, 13590-47-1
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Melting Point

-126 °F (NTP, 1992), -87.9 °C, -88 °C, -124 °F
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